Hispolon

Description

This compound has been reported in Tropicoporus linteus, Phellinus igniarius, and other organisms with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

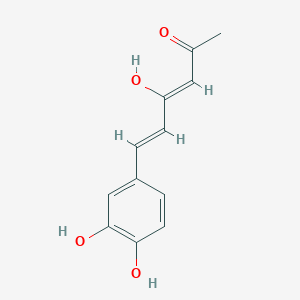

(3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVIEIMMEUCFMW-QXYPORFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045719 | |

| Record name | Hispolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173933-40-9 | |

| Record name | Hispolon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173933-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hispolon: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispolon is a naturally occurring polyphenol demonstrating significant therapeutic potential across a spectrum of biomedical applications. Primarily sourced from medicinal mushrooms of the Phellinus and Inotus genera, this bioactive compound has garnered considerable attention for its anti-cancer, anti-inflammatory, antioxidant, and antidiabetic properties.[1][2] This technical guide provides an in-depth overview of the natural origins of this compound, detailed methodologies for its isolation and purification, and a summary of its molecular interactions with key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams.

Natural Sources of this compound

This compound is predominantly found in various species of medicinal mushrooms, particularly within the Phellinus and Inotus genera.[1] These fungi have a long history of use in traditional medicine, and modern research has identified this compound as a key contributor to their therapeutic effects. The yield of this compound can vary depending on the fungal species and the extraction method employed.

Major Fungal Sources

The primary fungal species known to produce this compound include:

-

Phellinus linteus : Widely recognized as a major source of this compound.[1]

-

Inonotus hispidus : The species from which this compound was first isolated.[1]

-

Phellinus igniarius [1]

-

Phellinus lonicerinus [1]

-

Phellinus merrillii [1]

Quantitative Yield of this compound from Natural Sources

The concentration of this compound varies among different fungal species and is influenced by the extraction solvent and duration. The following table summarizes the reported yields of this compound from various natural sources.

| Fungal Species | Common Name | Part Used | Extraction Conditions | Yield | Reference(s) |

| Phellinus linteus | Black Hoof Mushroom | Fruiting Body, Mycelium | 95% Ethanol, 6 hours | 0.1629 mg/g of dried mushroom powder | [1][3] |

| Inonotus hispidus | Shaggy Bracket Mushroom | Fruiting Body | Ethyl Acetate Extract | 0.06% (60 mg/1 g of extract) | [1] |

| Phellinus igniarius | Willow Bracket | Fruiting Body | Not specified | Not specified | [1][4] |

| Phellinus lonicerinus | Fruiting Body | Not specified | Not specified | [1][4] | |

| Phellinus merrillii | Sanghuang | Fruiting Body | Not specified | Not specified | [1][4] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the isolation of polyphenolic compounds from fungal matrices.

Experimental Workflow for this compound Isolation

Detailed Experimental Protocols

2.2.1. Soxhlet Extraction

-

Preparation of Fungal Material : The fruiting bodies of the selected mushroom species (e.g., Phellinus linteus) are air-dried and then finely ground into a powder.

-

Extraction : The powdered mushroom material is placed in a thimble and subjected to continuous extraction in a Soxhlet apparatus using 95% ethanol as the solvent. The extraction is typically carried out for 6-8 hours.

-

Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Silica Gel Column Chromatography

-

Column Preparation : A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane to create a slurry and ensure even packing.

-

Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution : The column is eluted with a gradient of solvents with increasing polarity. A common gradient system starts with a non-polar solvent like hexane and gradually increases the proportion of a more polar solvent such as ethyl acetate, followed by methanol.

-

Note: The optimal solvent gradient should be determined by preliminary thin-layer chromatography (TLC) analysis.

-

-

Fraction Collection : The eluate is collected in fractions, and each fraction is analyzed by TLC to identify those containing this compound.

-

Pooling and Concentration : Fractions containing pure or enriched this compound are pooled and concentrated.

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System : A preparative HPLC system equipped with a C18 column is used for the final purification step.

-

Mobile Phase : The mobile phase typically consists of a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. An isocratic or gradient elution can be employed.

-

Injection and Detection : The concentrated this compound-rich fraction from the silica gel column is dissolved in the mobile phase and injected into the HPLC system. The elution is monitored using a UV detector at a wavelength where this compound shows maximum absorbance.

-

Fraction Collection : The peak corresponding to this compound is collected.

-

Final Processing : The collected fraction is evaporated to dryness to yield pure this compound.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. These pathways are crucial in regulating cell proliferation, survival, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled cell growth and survival.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. This compound has been observed to modulate the activity of key components of this pathway, including ERK1/2, p38 MAPK, and JNK.[1][5]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and cell survival. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus.[6]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in numerous studies, with IC50 values providing a measure of its potency in various cell lines and assays.

| Activity | Cell Line/Target | IC50 Value | Reference(s) |

| Anticancer | |||

| Glioblastoma | C6 cells | 68.1 µM (24h), 51.7 µM (48h) | [7][8] |

| DBTRG cells | 55.7 µM (24h), 46.6 µM (48h) | [7][8] | |

| Antidiabetic | |||

| α-glucosidase | 12.38 µg/mL | [1] | |

| Aldose reductase | 9.47 µg/mL | [1] |

Conclusion

This compound stands out as a promising natural compound with a wide array of pharmacological activities. Its presence in readily available medicinal mushrooms, coupled with established, albeit needing refinement, isolation protocols, makes it an attractive candidate for further drug development. The elucidation of its mechanisms of action, particularly its inhibitory effects on key signaling pathways implicated in major diseases, provides a solid foundation for future preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current knowledge on this compound and providing a framework for its continued exploration as a therapeutic agent. Further research is warranted to optimize extraction and purification processes to improve yields and to fully delineate the intricate molecular interactions of this compound within cellular signaling networks.

References

- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. This compound from Phellinus linteus possesses mediate caspases activation and induces human nasopharyngeal carcinomas cells apoptosis through ERK1/2, JNK1/2 and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits TPA-induced invasion by reducing MMP-9 expression through the NF-κB signaling pathway in MDA-MB-231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Hispolon: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Natural Compound

Introduction

Hispolon is a bioactive polyphenol first isolated from the medicinal mushroom Phellinus linteus.[1] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and mechanisms of action, with a particular emphasis on its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one, is a phenolic compound characterized by a catechol ring linked to a dienone structure. Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 173933-40-9 |

| SMILES | CC(=O)/C=C(\O)/C=C/c1ccc(O)c(O)c1 |

| Property | Value | Source |

| Physical State | Solid | [4] |

| Color | Yellow | |

| Melting Point | 154 °C | [5] |

| Solubility | DMSO: 112.5 mg/mL (510.8 mM) | [2] |

| Water (pH 0.0-8.7): Slightly soluble | [4] | |

| Water (pH 8.8-9.4): Sparingly soluble | [4] | |

| Water (pH 9.5-14.0): Soluble to freely soluble | [4] | |

| Acetone: Soluble | ||

| Methanol: Soluble | ||

| logP (calculated) | 1.71 - 1.89 | [4] |

| pKa (calculated) | Acidic pKa: 8.89 (most acidic) | [4] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic development. Its primary effects are centered around its anticancer, anti-inflammatory, and antioxidant properties, which are mediated through the modulation of several key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Apoptosis Induction: this compound triggers programmed cell death in cancer cells through both the intrinsic and extrinsic pathways. It has been shown to activate caspase-8, caspase-9, and the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent apoptosis.[6][7][8]

Cell Cycle Arrest: this compound can arrest the cell cycle at various phases in different cancer cell types, thereby inhibiting their proliferation. For instance, it has been reported to cause G2/M phase arrest in some cancer cells.

Metastasis Inhibition: this compound has been shown to suppress the migration and invasion of cancer cells by targeting pathways involved in cell motility and adhesion.

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the NF-κB pathway. It has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[9][10] This, in turn, suppresses the expression of pro-inflammatory cytokines and enzymes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. This compound has been reported to inhibit this pathway, contributing to its anticancer effects.[3] By downregulating the phosphorylation of Akt and its downstream targets, this compound can promote apoptosis and inhibit cell proliferation.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Extraction and Isolation of this compound

This compound is typically extracted from the fruiting bodies of Phellinus linteus mushrooms.

Protocol:

-

Preparation of Mushroom Powder: The fruiting bodies of Phellinus linteus are dried and ground into a fine powder.

-

Soxhlet Extraction: 2 grams of the mushroom powder are placed in a Soxhlet apparatus with 130 mL of 95% ethanol as the solvent. The extraction is carried out for 5 hours.[10]

-

Solvent Removal: The ethanol is removed from the extract using a rotary vacuum evaporator to concentrate the sample to approximately 3 mL.[10]

-

Drying: The concentrated extract is then dried completely under a stream of nitrogen gas to yield the crude this compound extract.[10]

-

Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography to obtain highly pure this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

This compound Treatment: The cells are then treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique is crucial for studying the effects of this compound on signaling pathway components.

Protocol:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-caspase-3) overnight at 4°C. The antibody is typically diluted in the blocking buffer.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in cancer progression and inflammation makes it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation of its chemical and biological properties, along with essential experimental protocols, to aid researchers in their exploration of this potent polyphenol. Further studies are warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis through JNK1/2-mediated activation of a caspase-8, -9, and -3-dependent pathway in acute myeloid leukemia (AML) cells and inhibits AML xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunomodulatory Effect of this compound on LPS-Induced RAW264.7 Cells and Mitogen/Alloantigen-Stimulated Spleen Lymphocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Hispolon: A Technical Review

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Potential of the Fungal Polyphenol, Hispolon.

This compound, a bioactive polyphenol predominantly isolated from medicinal mushrooms of the Phellinus and Inonotus genera, has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2][3][4][5][6] This technical guide provides an in-depth review of the biological effects of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. The information is presented to aid researchers and drug development professionals in exploring the therapeutic potential of this promising natural compound.

Anticancer Activity

This compound exhibits potent cytotoxic effects against a wide array of cancer cell lines.[1][3][5] Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of various cellular signaling pathways.[1][3][5][7]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade, including caspase-3, -8, and -9.[1][8][9][10] Furthermore, this compound can upregulate Fas and its ligand (FasL), initiating the extrinsic apoptotic pathway.[1]

Cell Cycle Arrest

This compound has been shown to halt the cell cycle at different phases in various cancer cells. For instance, it can induce G0/G1 arrest in human promyelocytic leukemia (NB4) cells and G2/M arrest in glioblastoma U87MG cells.[1][7] This is often associated with the downregulation of cyclins (such as cyclin B1 and D1) and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors like p21 and p27.[1][7][8]

Inhibition of Metastasis

The anti-metastatic potential of this compound is attributed to its ability to inhibit cancer cell invasion and migration.[1][7] It has been observed to suppress the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and urokinase plasminogen activator (uPA), which are crucial for the degradation of the extracellular matrix.[1][7]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Time (h) | Reference |

| Glioblastoma | C6 | 68.1 | 24 | [11] |

| 51.7 | 48 | [11] | ||

| DBTRG | 55.7 | 24 | [11] | |

| 46.6 | 48 | [11] | ||

| Breast Cancer | MCF7 | 42 | 48 | [12] |

| Lung Cancer | A549 | 68 | 48 | [12] |

| Prostate Cancer | DU145 | Not specified | Not specified | [8] |

| Acute Myeloid Leukemia | HL-60 | 6.5-25 | Not specified | [11] |

| Bladder Cancer | Not specified | 20-40 | Not specified | [11] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[1][2][13] It can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][13][14] The anti-inflammatory effects are mediated through the inhibition of pathways such as NF-κB and MAPKs (including JNK).[1][2][5] this compound has also been shown to decrease the levels of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5][13]

Antioxidant Activity

This compound possesses strong antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress.[1][15] It can reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[13][16] This antioxidant capacity contributes to its protective effects in various pathological conditions, including cancer and inflammation.[5][10]

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to inhibit neuronal ferroptosis, a form of iron-dependent programmed cell death, by promoting the expression of Nrf-2.[17] By upregulating Nrf-2, this compound enhances the expression of downstream antioxidant proteins like GPX4 and SLC7A11, while decreasing the pro-ferroptotic protein ACSL4.[17] These findings suggest a potential therapeutic role for this compound in neurodegenerative diseases associated with ferroptosis.[17]

Other Biological Activities

Beyond the major activities detailed above, this compound has also been reported to possess antidiabetic, antiviral, and immunomodulatory effects.[1][2][3] It can inhibit α-glucosidase and aldose reductase, suggesting its potential in managing diabetes.[1]

Quantitative Data on Antidiabetic Activity

| Target Enzyme | IC50 (µg/mL) | Reference |

| α-Glucosidase | 12.38 | [1] |

| Aldose Reductase | 9.47 | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells with this compound at desired concentrations and time points.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Culture and treat cells with this compound as required.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a solution containing RNase A and propidium iodide (PI).

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Caption: this compound-induced apoptosis signaling pathways.

Caption: Anti-inflammatory mechanism of this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. This compound induces apoptosis against prostate DU145 cancer cells via modulation of mitochondrial and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicity and Antigenotoxic Effect of this compound Derivatives: Role of Structure in Modulating Cellular Redox State and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analgesic Effects and the Mechanisms of Anti-Inflammation of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant, anti-acetylcholinesterase, and anti-amyloid-β peptide aggregations of this compound and its analogs in vitro and improved learning and memory functions in scopolamine-induced ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits neuronal ferroptosis by promoting the expression of Nrf-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Hispolon: A Technical Guide for Drug Discovery and Development

Introduction

Hispolon, a polyphenolic compound derived from medicinal mushrooms such as Phellinus linteus and Inonotus hispidus, has garnered significant attention in preclinical research.[1][2][3] Structurally similar to curcumin but lacking one aryl moiety, this compound exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][4][5] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a compelling lead compound for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant effects, with detailed experimental protocols and pathway visualizations to support further research and development.

Anticancer Bioactivity

In vitro studies have consistently demonstrated that this compound exerts potent antiproliferative effects across a broad range of human cancer cell lines.[1] The primary mechanisms underlying its anticancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1][2]

Cytotoxicity and Antiproliferative Effects

This compound's efficacy in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and exposure duration. A summary of reported IC50 values is presented below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Colon Cancer | ||||

| HCT-116 | Colon Carcinoma | 1.4 ± 1.3 (Analog VA-2) | 72 | [1][4] |

| HCT-116 | Colon Carcinoma | 5.2 ± 3.9 | 72 | [4] |

| S1 | Colon Carcinoma | 1.8 ± 0.9 (Analog VA-2) | 72 | [1][4] |

| S1 | Colon Carcinoma | 8.4 ± 3.2 | 72 | [4] |

| Prostate Cancer | ||||

| PC-3 | Prostate Adenocarcinoma | 12.9 ± 7.1 | 72 | [4] |

| DU-145 | Prostate Carcinoma | 28.6 ± 11.1 | 72 | [4] |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 7.9 ± 4.6 | 72 | [4] |

| MCF-7 | Breast Adenocarcinoma | 42 | 48 | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | 32.2 ± 14.4 | 72 | [4] |

| Glioblastoma | ||||

| C6 | Glioma | 68.1 (24h), 51.7 (48h) | 24, 48 | [6][7] |

| DBTRG | Glioblastoma | 55.7 (24h), 46.6 (48h) | 24, 48 | [6][7] |

| U87MG | Glioblastoma | 25-50 (effective range) | 24-72 | [8] |

| Leukemia | ||||

| NB4 | Promyelocytic Leukemia | Dose-dependent inhibition | - | [9] |

| Lung Cancer | ||||

| A549 | Lung Carcinoma | 68 | 48 | [3] |

| Hepatocellular Carcinoma | ||||

| Hep3B | Hepatocellular Carcinoma | Time & dose-dependent | - | [10] |

Induction of Apoptosis

A primary mechanism of this compound's anticancer effect is the induction of programmed cell death, or apoptosis. This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][11]

-

Intrinsic Pathway : this compound modulates Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[2][9] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[2][11] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[6][7][11]

-

Extrinsic Pathway : this compound has been shown to upregulate the expression of Fas and Fas ligand (FasL), which triggers the activation of caspase-8.[2][9] Activated caspase-8 can directly activate caspase-3, converging the extrinsic pathway with the intrinsic cascade.[12]

The activation of caspases-3, -8, and -9 is a central event in this compound-induced apoptosis.[9][12][13]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, including G0/G1, S, or G2/M, depending on the cell type.[2][6] This arrest is achieved by modulating the expression of key cell cycle regulatory proteins.

-

G0/G1 Arrest : In NB4 human leukemia cells, this compound induces G0/G1 arrest by decreasing the expression of cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4, while increasing the levels of CDK inhibitors p21waf1/Cip1 and p27Kip1.[2][9]

-

S Phase Arrest : In Hep3B hepatocellular carcinoma cells, this compound causes S phase arrest by downregulating cyclin A and cyclin E, and upregulating p21waf1/Cip1 and p27Kip1.[2][10]

-

G2/M Arrest : In glioblastoma cells, this compound triggers G2/M arrest by inhibiting the expression of cyclin B1, cdc2, and cdc25c.[6][14]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity and Antigenotoxic Effect of this compound Derivatives: Role of Structure in Modulating Cellular Redox State and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound from Phellinus linteus induces G0/G1 cell cycle arrest and apoptosis in NB4 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Decreases Melanin Production and Induces Apoptosis in Melanoma Cells through the Downregulation of Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expressions and the Activation of Caspase-3, -8 and -9 [mdpi.com]

- 13. This compound induces apoptosis in oral squamous cell carcinoma cells through JNK/HO‐1 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hispolon: A Technical Guide on Bioavailability and Pharmacokinetics

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: It is important to note that as of late 2025, comprehensive in vivo pharmacokinetic and bioavailability data for hispolon from animal or human studies are not available in the published scientific literature. Current knowledge is primarily derived from in silico (computational) predictions. This guide summarizes the available predicted data and provides a framework for future experimental investigation. Several reviews emphasize the need for further research to determine the bioavailability, toxicological limits, and the complete ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound to validate its potential as a therapeutic agent.[1][2]

Predicted Physicochemical and Pharmacokinetic Properties of this compound

This compound's potential as a drug candidate is initially assessed through its physicochemical and pharmacokinetic properties, which have been predicted using computational models. These predictions offer a preliminary understanding of how this compound might behave in a biological system.

In Silico Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its absorption and distribution. An in silico study calculated several key parameters for this compound using MarvinSketch software.[3][4] These properties suggest that the unionized form of this compound is predominant at physiological pH, which is favorable for intestinal absorption.[4][5]

| Property | Predicted Value | Software/Method | Reference |

| Acid Dissociation Constant (pKa) | 8.84 (most acidic), 10.23 (most basic) | MarvinSketch | [3] |

| Partition Coefficient (logP) | 1.83 | MarvinSketch | [3] |

| Aqueous Solubility (logS) | -2.74 | MarvinSketch | [3] |

| Isoelectric Point (pI) | 8.84 | MarvinSketch | [3] |

In Silico Pharmacokinetic (ADMET) Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound has been predicted using the online server PreADMET.[3][4] The results indicate good intestinal absorption and moderate cell permeability.

Table 2.1: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value/Classification | Interpretation | Reference |

| Human Intestinal Absorption (HIA) | 84.38% | Good absorption | [6] |

| Caco-2 Cell Permeability | 15.59 nm/s | Moderate permeability | [6] |

| MDCK Cell Permeability | Not specified | Moderate permeability (stated in text) | [4][5] |

| Plasma Protein Binding | 84.8% | Weakly bound | [6] |

| Blood-Brain Barrier (BBB) Permeability | 0.1 (Cbrain/Cblood) | Moderate CNS activity | [4][6] |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed | [6] |

| P-glycoprotein Inhibitor | No | Unlikely to inhibit P-gp | [6] |

Table 2.2: Predicted Metabolism and Toxicity Properties

| Parameter | Predicted Value/Classification | Interpretation | Reference |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions | [4] |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions | [4] |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | [4] |

| UGT Substrate | Yes | Metabolized via glucuronidation | [4] |

| SULT Substrate | Yes | Metabolized via sulfation | [4] |

| Ames Mutagenicity | Mutagenic | Potential for genotoxicity | [4] |

| Carcinogenicity (Rat) | Non-carcinogenic | Low carcinogenic potential in rats | [4] |

Methodologies for In Silico Predictions

The data presented above were generated using established computational tools widely employed in early-stage drug discovery.

Physicochemical Property Prediction

The physicochemical properties of this compound, including pKa, logP, logS, and pI, were calculated using MarvinSketch software .[3][4] This software utilizes structure-based algorithms to estimate these fundamental chemical characteristics. The calculations were performed over a pH range of 0.0 to 14.0 at a standard temperature of 298 K.[3]

Pharmacokinetic and Toxicological Property Prediction

Pharmacokinetic and toxicological properties were predicted using the PreADMET online server .[3][4] PreADMET is a popular tool that employs a library of predictive models based on the structures of known compounds to estimate various ADMET parameters, such as human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.[4]

Conceptual Frameworks for Experimental Studies

While in vivo data for this compound is lacking, the following sections provide a conceptual workflow for a typical oral bioavailability study and illustrate a key signaling pathway modulated by this compound, offering a roadmap for future research.

Proposed Experimental Workflow for an Oral Bioavailability Study

To validate the in silico predictions and definitively characterize the pharmacokinetic profile of this compound, a preclinical in vivo study is necessary. The following diagram outlines a standard experimental workflow for determining the oral bioavailability of a compound in an animal model.

This compound's Interaction with the NF-κB Signaling Pathway

This compound has been reported to exert its anti-inflammatory and anticancer effects by modulating various cellular signaling pathways, including the NF-κB (nuclear factor kappa B) pathway.[1][2][7] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many disease states, this pathway is constitutively active. This compound is thought to inhibit this pathway, leading to its therapeutic effects.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound, a natural polyphenol, possesses a wide range of promising biological activities.[1] However, the critical data regarding its bioavailability and in-vivo pharmacokinetic profile remain largely unexplored. The in silico predictions presented in this guide suggest that this compound has favorable absorption characteristics but may be subject to significant metabolism and potential drug-drug interactions.

These computational predictions must be validated through rigorous preclinical studies. The conceptual workflow provided herein offers a standard model for such an investigation. A thorough understanding of this compound's ADMET properties is essential for its progression as a potential therapeutic agent. Future research should focus on:

-

In vivo pharmacokinetic studies in relevant animal models to determine key parameters like Cmax, Tmax, AUC, half-life, and absolute oral bioavailability.

-

Metabolite identification studies to characterize the metabolic pathways and identify the major metabolites of this compound.

-

Tissue distribution studies to understand its accumulation in various organs.

-

In vivo toxicity studies to validate the in silico prediction of mutagenicity and establish a safety profile.

Addressing these knowledge gaps is a prerequisite for advancing this compound into clinical development and realizing its full therapeutic potential.

References

- 1. IN SILICO SCREENING OF this compound AND ITS ANALOGS: PHARMACOKINETICS AND MOLECULAR DOCKING STUDIES WITH CYCLOOXYGENASE-2 ENZYME [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. japsonline.com [japsonline.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations - ECA Academy [gmp-compliance.org]

- 7. “This article has been retracted at the request of the authors": In Silico Screening of this compound and its Analogs: Pharmacokinetics and Molecular Docking Studies with Cyclooxygenase-2 Enzyme - Scientific Research Publishing House (SRPH) - ALKHAS;The Journal of Environment Agriculture and Biological Sciences [alkhass.srpub.org]

Hispolon Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Hispolon, a phenolic compound naturally occurring in medicinal mushrooms like Phellinus linteus, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2][3] Its structural similarity to curcumin, but with a single aromatic ring, presents a unique scaffold for chemical modification.[4] This guide provides an in-depth overview of the synthesis of this compound and its derivatives, their biological activities, and the underlying molecular mechanisms, with a focus on their potential in drug development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs generally involves the condensation of a substituted benzaldehyde with a β-diketone, typically acetylacetone. Various derivatives can be achieved by modifying the aromatic ring of the starting aldehyde or by further chemical transformations of the this compound scaffold.

General Synthesis of this compound

A common method for synthesizing this compound (VA-1) starts from vanillin.[4][5] The synthesis of this compound methyl ether (HME) involves the reaction of vanillin with acetylacetone and boric anhydride, followed by the addition of tributyl borate and n-butyl amine.[5] this compound can then be obtained by demethylation of HME using aluminum chloride and pyridine.[5]

Synthesis of Aromatic-Modified Analogs

Simple modifications to the aromatic functional groups of this compound have been explored to generate analogs with potentially enhanced activity.[4] For instance, methylation of the meta-hydroxyl group of this compound yields this compound methyl ether (VA-2), which has shown more prominent anticancer activity than the parent compound.[4]

Synthesis of Heterocyclic Derivatives (Isoxazoles and Pyrazoles)

This compound's β-diketone moiety is a versatile handle for creating heterocyclic derivatives. Isoxazole and pyrazole analogs have been synthesized and evaluated for their anticancer properties.[4] These are typically formed by reacting the this compound analog with hydroxylamine or hydrazine, respectively.

Synthesis of Sulfonamide Derivatives

To explore new therapeutic avenues, novel this compound-derived pyrazole sulfonamides have been designed and synthesized.[6] These compounds are generated by reacting hispolons with 4-sulfonamide phenylhydrazine hydrochloride, yielding pyrazole sulfonamides with potential antitubercular and antimicrobial activities.[6]

Synthesis of Hydrogenated Derivatives

Hydrogenation of the side chain double bond in this compound analogs has also been investigated.[4] However, this modification has been shown to lead to a complete loss of anticancer activity, highlighting the crucial role of this double bond for its cytotoxic effects.[4]

Biological Activities and Structure-Activity Relationships

This compound and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][7][8]

Anticancer Activity

This compound and its analogs have demonstrated significant antiproliferative activity against various human cancer cell lines.[2][4] The anticancer mechanism involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][7][9]

Structure-Activity Relationship (SAR):

-

Aromatic Functional Groups: Methylation of the meta-hydroxyl group (as in VA-2) and the formation of a dimethyl ether analog (VA-4) have been shown to enhance anticancer activity compared to this compound.[4]

-

Side Chain Double Bond: The double bond in the side chain is critical for anticancer activity. Hydrogenation of this bond leads to a complete loss of activity.[4]

-

Heterocyclic Moieties: The introduction of isoxazole and pyrazole rings has yielded compounds with significant anticancer activity.[4]

Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values in µM)

| Compound | HCT-116 (Colon) | S1 (Colon) | PC-3 (Prostate) | Normal (HEK293/pcDNA3.1) | Reference |

| VA-2 | 1.4 ± 1.3 | 1.8 ± 0.9 | - | 15.8 ± 3.7 | [4] |

| VA-4 | < 10 | - | < 10 | - | [4] |

| VA-7 | 3.3 - 10.7 (mean) | - | 3.3 - 10.7 (mean) | - | [4] |

| VA-15 | 3.3 - 10.7 (mean) | - | 3.3 - 10.7 (mean) | - | [4] |

| This compound (HS) | - | - | - | >100 | [10] |

| This compound Methyl Ether (HME) | - | - | - | 89 | [10] |

Table 2: Cytotoxicity of this compound and Derivatives in Different Cell Lines (IC50 in µM)

| Compound | MCF7 (Breast Cancer) | A549 (Lung Cancer) | CHO (Normal) | Lymphocytes (Normal) | Reference |

| This compound (HS) | 42 | 68 | >100 | >100 | [10] |

| This compound Methyl Ether (HME) | 35 | 25 | 89 | 20 | [10] |

Anti-inflammatory Activity

This compound and its derivatives exhibit potent anti-inflammatory properties.[11] The mechanisms underlying this activity include the suppression of key inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[12] They also modulate signaling pathways such as mitogen-activated protein kinases (MAPK) and nuclear factor kappa B (NF-κB).[12] this compound has been shown to decrease nitric oxide (NO) levels in both edema paw and serum.[11]

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.[2][13] The pyrazole derivatives of this compound and this compound monomethyl ether have also demonstrated significant antioxidant and radioprotective effects.[13] The anti-inflammatory mechanisms of this compound may be linked to its ability to increase the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRx).[11]

Signaling Pathways Modulated by this compound Derivatives

This compound and its analogs exert their biological effects by modulating multiple cellular signaling pathways.[3][7]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, growth, and survival, making it a key target in cancer therapy.[8] this compound has been shown to inhibit the metastasis of nasopharyngeal carcinoma (NPC) cells by downregulating the Akt signaling pathway.[7][8]

Caption: this compound inhibits metastasis by downregulating the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in immune and inflammatory responses and is implicated in cancer progression.[8] this compound suppresses the nuclear translocation of p65 and inhibits NF-κB activation, contributing to its anti-inflammatory and anticancer effects.[2][8]

References

- 1. Antioxidant, anti-acetylcholinesterase, and anti-amyloid-β peptide aggregations of this compound and its analogs in vitro and improved learning and memory functions in scopolamine-induced ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisdemethylcurcumin and Structurally Related this compound Analogues of Curcumin Exhibit Enhanced Prooxidant, Anti-Proliferative and Anti-inflammatory Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New this compound Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Perspectives on the Fungal-Derived Polyphenolic Hispol...: Ingenta Connect [ingentaconnect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analgesic effects and the mechanisms of anti-inflammation of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Hispolon from Phellinus linteus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispolon is a yellow polyphenolic compound isolated from the medicinal mushroom Phellinus linteus.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][2] Mechanistically, this compound has been shown to modulate multiple cellular signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, making it a promising candidate for drug development.[1] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Phellinus linteus, as well as an overview of its key biological signaling pathways.

Data Presentation: this compound Extraction Parameters and Yield

The following table summarizes quantitative data related to the extraction of this compound from Phellinus linteus.

| Parameter | Value | Source |

| Starting Material | Dried and powdered fruiting body of Phellinus linteus | [1] |

| Extraction Method | Soxhlet Extraction | [3] |

| Solvent | 95% Ethanol | [1][3] |

| Extraction Time | 5 - 6 hours | [3][4] |

| Reported Yield | 0.1629 mg/g of dried mushroom powder | [4] |

| Alternative Method | Static fermentation with Valproic Acid (VPA) | [5] |

| VPA Concentration | 400 µM | [5] |

| Increase in this compound Production with VPA | 120% | [5] |

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a standard method for extracting this compound from the dried fruiting bodies of Phellinus linteus using a Soxhlet apparatus.

Materials:

-

Dried fruiting bodies of Phellinus linteus

-

Grinder or mill

-

Soxhlet apparatus

-

Cellulose extraction thimble

-

Heating mantle

-

Rotary evaporator

-

95% Ethanol

-

Deionized water

Procedure:

-

Preparation of Material: Dry the fruiting bodies of Phellinus linteus at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried mushrooms into a fine powder.

-

Soxhlet Setup: Place 2 grams of the dried mushroom powder into a cellulose extraction thimble and position the thimble inside the main chamber of the Soxhlet extractor.

-

Solvent Addition: Add 130 mL of 95% ethanol to the distillation flask.[3]

-

Extraction: Assemble the Soxhlet apparatus and heat the distillation flask using a heating mantle. The solvent will vaporize, condense, and drip into the chamber containing the mushroom powder. The extraction is allowed to proceed for 5-6 hours.[3][4] The solvent will periodically siphon back into the distillation flask, carrying the extracted compounds.

-

Concentration: After the extraction is complete, allow the apparatus to cool. Remove the distillation flask and concentrate the ethanolic extract to approximately 3 mL using a rotary evaporator under reduced pressure.[3]

-

Storage: Store the concentrated crude extract at -20°C for further purification and analysis.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound from the crude ethanolic extract.

Materials:

-

Crude this compound extract

-

Silica gel or ODS (Octadecyl-silica) for column chromatography

-

Sephadex LH-20

-

Glass chromatography column

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, water)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Initial Fractionation (e.g., ODS Column Chromatography):

-

Pack a chromatography column with ODS material.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with water and gradually increasing the concentration of methanol).

-

Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound based on the TLC profile.

-

-

Size Exclusion Chromatography (Sephadex LH-20):

-

Further purify the this compound-containing fractions using a Sephadex LH-20 column with an appropriate solvent (e.g., methanol) to separate compounds based on their size.

-

Collect and monitor fractions as described above.

-

-

Final Purification (Preparative HPLC):

-

For high-purity this compound, a final purification step using preparative reversed-phase HPLC can be employed.

-

The specific conditions (column, mobile phase, and gradient) will need to be optimized based on the purity of the sample from the previous steps.

-

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in the extracted samples.

Materials:

-

This compound standard of known concentration

-

Purified this compound extract

-

HPLC grade acetonitrile and water

-

0.45 µm syringe filters

-

HPLC system with a UV-Vis or PDA detector

HPLC Conditions:

-

Instrument: Waters 2695 or equivalent[6]

-

Column: Cosmosil 5C18-AR-II (4.6 x 150 mm, 5 µm) or equivalent C18 column[6]

-

Mobile Phase: Acetonitrile:Water (50:50, v/v)[6]

-

Flow Rate: 0.5 mL/min[6]

-

Injection Volume: 10 µL[6]

-

Detection: UV detector at a wavelength range of 200-350 nm[6]

-

Retention Time: Approximately 6.01 minutes for this compound under these conditions[6]

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the purified this compound extract to a concentration within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

This compound Extraction and Quantification Workflow

References

- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enhancement this compound production from Phellinus linteus via epigenetic-modified culture to inhibit human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hispolon In Vivo Treatment: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the therapeutic potential of hispolon, a natural polyphenol with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] The following sections detail established experimental designs, quantitative data from published studies, and step-by-step methodologies for key in vivo assays.

I. Summary of In Vivo Efficacy Data

This compound has been investigated in several preclinical animal models, demonstrating notable efficacy in tumor growth inhibition and amelioration of acute inflammatory conditions. The quantitative outcomes from these studies are summarized below for easy comparison.

| Animal Model | Cancer/Condition Type | This compound Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |

| DBTRG Xenograft Mice | Glioblastoma | 5 and 10 mg/kg | Subcutaneous (s.c.) | Not specified | Reduced tumor volume (RTV).[1][4] | [1][4] |

| DBTRG Xenograft Mice | Glioblastoma | 5 and 10 mg/kg | Subcutaneous (s.c.) | 21 days | Significant reduction in tumor mass.[4] | [4] |

| HL-60 Xenograft Mice | Acute Myeloid Leukemia | Not specified | Not specified | Not specified | Significant reduction in tumor growth.[5] | [5] |

| LPS-induced Mice | Acute Lung Injury | 2.5, 5, and 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Alleviated pathological effects, reduced lung W/D ratio and MPO activity, decreased pro-inflammatory cytokine production.[1] | [1] |

II. Experimental Protocols

This section provides detailed protocols for the in vivo evaluation of this compound. These are generalized procedures and may require optimization based on the specific cell line, animal strain, and experimental goals.

Protocol 1: Preparation of this compound for In Vivo Administration

A critical step for in vivo studies is the appropriate solubilization of this compound for safe and effective administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Dissolve this compound powder in 100% DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose.

-

-

Vehicle Preparation:

-

Prepare a vehicle solution consisting of PEG300, Tween 80, and sterile saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.

-

-

Final Formulation:

-

For a final injection solution, the this compound stock in DMSO is typically diluted with the vehicle. A common final concentration of DMSO in the injection solution should be kept low (e.g., <10%) to avoid toxicity.

-

Example Formulation: To achieve a final solution with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, first mix the required volume of the this compound-DMSO stock with the PEG300 and Tween 80. Then, add the sterile saline to reach the final volume.

-

-

Solubilization:

-

Vortex the final solution thoroughly.

-

If precipitation occurs, gentle warming or sonication can be used to aid dissolution.

-

-

Sterilization:

-

Sterilize the final this compound solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

-

-

Storage:

-

It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light.

-

Protocol 2: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used model for assessing anti-cancer therapies.

Materials:

-

Cancer cell line (e.g., DBTRG glioblastoma cells)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Matrigel (optional, can enhance tumor take rate)

-

Immunodeficient mice (e.g., NOD-SCID or nude mice), 4-6 weeks old

-

1 mL syringes with 27-30 gauge needles

-

Calipers

-

Anesthetic agent (e.g., isoflurane or ketamine/xylazine)

-

70% ethanol

Procedure:

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Harvest cells by trypsinization, wash with PBS, and perform a cell count.

-

Resuspend the cell pellet in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/serum-free medium and Matrigel on ice.

-

-

Animal Preparation:

-

Anesthetize the mouse.

-

Shave the injection site (typically the right flank).

-

Disinfect the skin with 70% ethanol.

-

-

Tumor Cell Implantation:

-

Draw the cell suspension into a 1 mL syringe.

-

Gently lift the skin at the injection site and insert the needle subcutaneously.

-

Inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

-

Slowly withdraw the needle.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

-

This compound Treatment:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosage and route (e.g., subcutaneous or intraperitoneal injection).

-

-

Endpoint:

-

Continue treatment and tumor monitoring for the duration of the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, western blotting).

-

Protocol 3: Intraperitoneal (IP) Injection

This protocol details the procedure for administering substances into the peritoneal cavity of a mouse.

Materials:

-

This compound solution or vehicle

-

1 mL syringe with a 25-27 gauge needle

-

70% ethanol

Procedure:

-

Animal Restraint:

-

Securely restrain the mouse by grasping the loose skin over the neck and back.

-

Turn the mouse over to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.

-

-

Injection Site Identification:

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

-

Injection:

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle, bevel up, at a 10-20 degree angle.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

-

Post-injection:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Protocol 4: Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3

This protocol outlines the steps for detecting cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

-

Blocking buffer (e.g., PBS with 5% normal goat serum)

-

Primary antibodies (anti-Ki-67 and anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissues by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes. This can be done using a microwave, pressure cooker, or water bath.

-

-

Peroxidase Blocking:

-

Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

-

Blocking:

-

Incubate the sections with blocking buffer to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the slides and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the slides and apply the DAB substrate. A brown precipitate will form at the site of the antigen.

-

-

Counterstaining:

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Mount a coverslip onto the slide using mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope and quantify the percentage of Ki-67 or cleaved caspase-3 positive cells.

-

Protocol 5: Western Blot Analysis of Signaling Pathways

This protocol describes the detection of key proteins in the PI3K/Akt, MAPK, and NF-κB signaling pathways in tumor lysates.

Materials:

-

Excised tumor tissue

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Tumor Lysate Preparation:

-

Homogenize the tumor tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

-

III. Visualization of this compound's Mechanism of Action

Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[3] These pathways are crucial for cell survival, proliferation, and inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

Application Notes and Protocols for the Analytical Quantification of Hispolon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispolon, a polyphenol predominantly isolated from medicinal mushrooms such as Phellinus linteus, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo experimental validation.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Data Presentation: Quantitative Method Parameters

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key quantitative parameters for the described methods.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

| Parameter | Reported Values |

| Linearity Range | 2–25 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.16 - 0.37 µg/mL |

| Limit of Quantification (LOQ) | ~0.55 - 1.23 µg/mL |

| Accuracy (% Recovery) | 98.80 - 102.47% |

| Precision (%RSD) | Within-run: 0.073 - 0.917% Between-run: 0.344 - 1.651% |

Note: Data is based on a validated method for a nanoformulation and may vary depending on the specific matrix and instrumentation.[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | General Performance |

| Linearity Range | Typically in the ng/mL range (requires method development) |

| Correlation Coefficient (r²) | > 0.99 (expected) |

| Limit of Detection (LOD) | Low ng/mL to pg/mL (expected) |

| Limit of Quantification (LOQ) | Low ng/mL to pg/mL (expected) |

| Accuracy (% Recovery) | 85 - 115% (target range for bioanalytical methods) |

| Precision (%RSD) | < 15% (target for bioanalytical methods) |